A Technical Guide to 2-Acetamido-5-aminopyridine: Properties, Synthesis, and Application in Cereblon-Modulating Drug Discovery
A Technical Guide to 2-Acetamido-5-aminopyridine: Properties, Synthesis, and Application in Cereblon-Modulating Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Acetamido-5-aminopyridine (CAS No. 29958-14-3), a key chemical intermediate in contemporary drug discovery and organic synthesis. The document details its physicochemical properties, safety and handling protocols, and methods for its synthesis and characterization. A significant focus is placed on its emerging role as a foundational scaffold for the development of Cereblon (CRBN) modulators, a class of therapeutics gaining prominence for their applications in targeted protein degradation. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
2-Acetamido-5-aminopyridine, also known as N-(5-aminopyridin-2-yl)acetamide, is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with an acetamido group at the 2-position and an amino group at the 5-position.
Table 1: Physicochemical Properties of 2-Acetamido-5-aminopyridine
| Property | Value | Reference(s) |
| CAS Number | 29958-14-3 | [1] |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | |
| Appearance | Solid | - |
| Melting Point | 154-158 °C | [1] |
| Boiling Point | Data not readily available | - |
| Density | Data not readily available | - |
| pKa (predicted) | 13.44 ± 0.70 | - |
| InChI Key | SXGURHSLXPDJBC-UHFFFAOYSA-N | |
| SMILES | CC(=O)Nc1ccc(N)cn1 |
Safety and Handling
Appropriate safety precautions should be taken when handling 2-Acetamido-5-aminopyridine. It is classified as an irritant and may cause allergic skin reactions and serious eye irritation.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard Pictogram | GHS07 | Exclamation mark | |
| Signal Word | Warning | ||
| Hazard Statements | H317 | May cause an allergic skin reaction. | |
| H319 | Causes serious eye irritation. | ||
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | - |
| P280 | Wear protective gloves/eye protection/face protection. | ||
| P302+P352 | IF ON SKIN: Wash with plenty of water. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Synthesis of 2-Acetamido-5-aminopyridine
A common synthetic route to 2-Acetamido-5-aminopyridine starts from 2-aminopyridine and proceeds through acetylation, nitration, and subsequent reduction of the nitro group.[2]
Experimental Workflow for the Synthesis of 2-Acetamido-5-aminopyridine
Caption: Synthesis of 2-Acetamido-5-aminopyridine.
Detailed Methodology:
-
Acetylation of 2-aminopyridine: 2-aminopyridine is reacted with acetic anhydride. The reaction is exothermic and the temperature should be controlled to below 60°C. The mixture is stirred for approximately one hour. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water and the product, 2-acetamidopyridine, is extracted with ethyl acetate. The solvent is then removed under reduced pressure.[2]
-
Nitration of 2-acetamidopyridine: The 2-acetamidopyridine is slowly added to a pre-mixed solution of fuming nitric acid and sulfuric acid, with the temperature maintained below 40°C. The reaction is stirred for several hours. The reaction mixture is then poured into ice water, causing the product, 2-acetamido-5-nitropyridine, to precipitate. The solid is collected by filtration and washed with water until neutral.[2]
-
Reduction of 2-acetamido-5-nitropyridine: The 2-acetamido-5-nitropyridine is dissolved in methanol, and a catalyst, such as platinum on carbon (Pt/C), is added. The reaction is carried out at room temperature for several hours. After the reaction is complete, the catalyst is filtered off, and the methanol is evaporated to yield the final product, 2-Acetamido-5-aminopyridine.[2]
Spectroscopic Characterization
The identity and purity of 2-Acetamido-5-aminopyridine can be confirmed using various spectroscopic techniques.
Experimental Protocol for Spectroscopic Analysis: [3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to the sample measurement. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: Proton NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Data is acquired with a suitable spectral width and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range to observe the molecular ion peak and any characteristic fragmentation patterns.
-
Role in Drug Discovery: Cereblon (CRBN) Modulation
2-Acetamido-5-aminopyridine has emerged as a valuable building block in the synthesis of Cereblon (CRBN) modulators. CRBN is the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN). This complex plays a crucial role in cellular protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.
The Cereblon E3 Ligase Signaling Pathway
Caption: The role of CRBN in targeted protein degradation.
Small molecules that bind to CRBN can modulate the substrate specificity of the E3 ligase complex. This has led to the development of novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest and an E3 ligase like CRBN, thereby inducing the ubiquitination and degradation of the target protein.
The 2-acetamido-5-aminopyridine scaffold is a key component in the design of CRBN-recruiting ligands for these degraders. The amino group provides a convenient attachment point for a linker, which in turn is connected to a ligand for the target protein. By modifying the substituents on the pyridine ring and the acetamido group, medicinal chemists can fine-tune the binding affinity and selectivity of the resulting CRBN modulators.
Conclusion
2-Acetamido-5-aminopyridine is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined properties and versatile reactivity make it a valuable intermediate in organic synthesis. More importantly, its role as a scaffold for the development of Cereblon modulators places it at the forefront of innovative therapeutic strategies, particularly in the rapidly advancing field of targeted protein degradation. This guide provides the essential technical information required for the safe and effective use of 2-Acetamido-5-aminopyridine in a research and development setting.
References
- 1. 2-Acetamido-5-aminopyridine 97 29958-14-3 [sigmaaldrich.com]
- 2. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 3. A Combined theoretical and experimental study of conformational and spectroscopic profile of 2-acetamido-5-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

